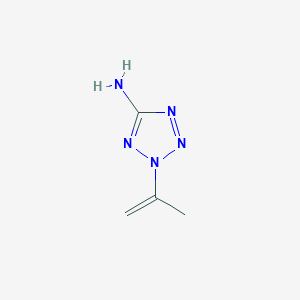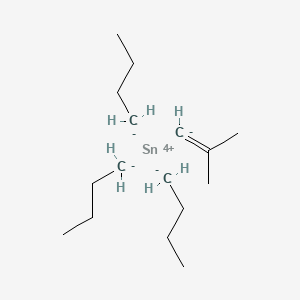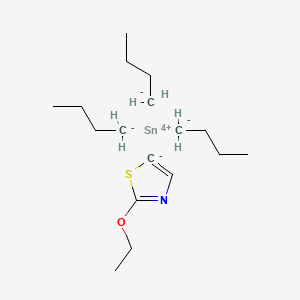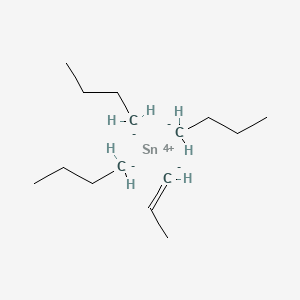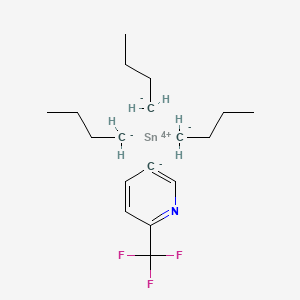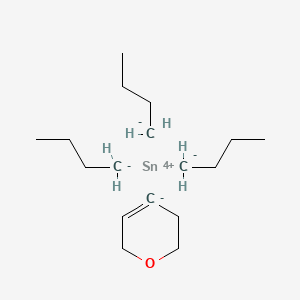
Butane;2,3,4,6-tetrahydropyran-4-ide;tin(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butane;2,3,4,6-tetrahydropyran-4-ide;tin(4+) is a complex organotin compound that features a tetrahydropyran ring structure bonded to a tin ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydropyran derivatives, including Butane;2,3,4,6-tetrahydropyran-4-ide;tin(4+), often involves the hydroalkoxylation of olefins. This reaction can be catalyzed by various metal catalysts such as platinum, silver, and copper . For instance, the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature yields tetrahydropyran derivatives with high yield and stereoselectivity .
Industrial Production Methods
Industrial production of tetrahydropyran derivatives typically involves the use of lanthanide triflates as catalysts in room temperature ionic liquids (RTILs) to achieve high yields of the desired product . This method is favored for its efficiency and the mild conditions required.
化学反应分析
Types of Reactions
Butane;2,3,4,6-tetrahydropyran-4-ide;tin(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the tin ion to a lower oxidation state.
Substitution: The tetrahydropyran ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include cerium ammonium nitrate for oxidation, and various reducing agents for reduction reactions. Substitution reactions often involve nucleophiles that attack the electrophilic sites on the tetrahydropyran ring .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of functionalized tetrahydropyran derivatives .
科学研究应用
Butane;2,3,4,6-tetrahydropyran-4-ide;tin(4+) has several scientific research applications:
作用机制
The mechanism by which Butane;2,3,4,6-tetrahydropyran-4-ide;tin(4+) exerts its effects involves the interaction of the tin ion with various molecular targets. The tetrahydropyran ring can participate in cycloaddition reactions, forming stable complexes with other molecules. These interactions can affect cellular processes and pathways, making the compound useful in both chemical and biological research .
相似化合物的比较
Similar Compounds
Tetrahydrofuran: Similar in structure but lacks the tin ion.
Dihydropyran: Another cyclic ether with different reactivity.
Neopeltolide: A marine natural product with a tetrahydropyran ring, used in medicinal chemistry.
Uniqueness
Butane;2,3,4,6-tetrahydropyran-4-ide;tin(4+) is unique due to the presence of the tin ion, which imparts distinct chemical properties and reactivity compared to other tetrahydropyran derivatives. This makes it particularly valuable in specialized applications where these properties are advantageous .
属性
IUPAC Name |
butane;2,3,4,6-tetrahydropyran-4-ide;tin(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7O.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h2H,3-5H2;3*1,3-4H2,2H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYWRJVSAMOSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].C1COCC=[C-]1.[Sn+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34OSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B8068050.png)
![Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B8068070.png)
![(3aS)-2-[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B8068072.png)
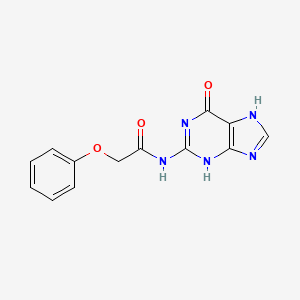
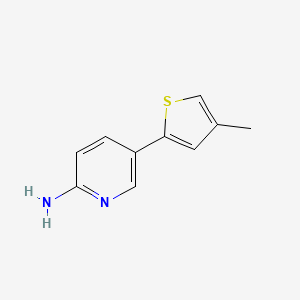
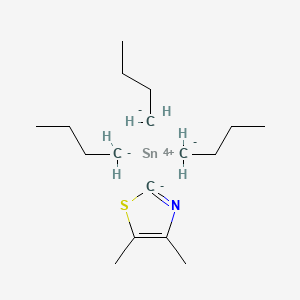
![6-[(hydroxyamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B8068100.png)
![2-Bromo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8068108.png)
